3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione

PPARγ agonism antidiabetic activity structure-activity relationship

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione (CAS 1048675-84-8) is a synthetic small molecule belonging to the thiazolidine-2,4-dione (TZD) class, a privileged heterocyclic scaffold widely explored for antidiabetic, anticancer, and anti-inflammatory applications. Its core structure is defined by a 2,4-thiazolidinedione ring substituted at the N3 position with an isopropyl group and at the C5 position with an m-tolylamino (3-methylanilino) group.

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 1048675-84-8
Cat. No. B2915256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione
CAS1048675-84-8
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C(C)C
InChIInChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-5-9(3)7-10/h4-8,11,14H,1-3H3
InChIKeyCEDYYELTMXNSQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione (CAS 1048675-84-8): A Structurally Distinct 3,5-Disubstituted Thiazolidine-2,4-dione Scaffold for Specialized Research


3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione (CAS 1048675-84-8) is a synthetic small molecule belonging to the thiazolidine-2,4-dione (TZD) class, a privileged heterocyclic scaffold widely explored for antidiabetic, anticancer, and anti-inflammatory applications [1]. Its core structure is defined by a 2,4-thiazolidinedione ring substituted at the N3 position with an isopropyl group and at the C5 position with an m-tolylamino (3-methylanilino) group. It has a molecular formula of C13H16N2O2S and a molecular weight of 264.35 g/mol [2]. This specific pattern of N3 and C5 disubstitution distinguishes it from classic 'glitazone' antidiabetic agents (which typically bear a 5-benzylidene motif) and positions it as a lead-like candidate for target-based screening programs.

Why Simple Analogs Cannot Replace 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione in Focused Screening Campaigns


The biological activity of thiazolidine-2,4-diones is exquisitely sensitive to the nature of substituents at both the N3 and C5 positions. In the context of PPARγ agonism, which underpins the antidiabetic 'glitazone' drugs, established structure–activity relationships (SAR) demonstrate that substitution at the N3 position generally diminishes or abolishes antidiabetic activity compared to the parent N3-unsubstituted TZD [1]. However, this same N3 substitution can redirect target engagement toward alternative therapeutic pathways, including tyrosine kinase inhibition (e.g., VEGFR-2, EGFR) relevant to oncology [2]. Therefore, the specific N3-isopropyl and C5-(m-tolylamino) combination of compound 1048675-84-8 cannot be interchanged with the N3-phenyl (CAS 26959-75-1), N3-isobutyl (CAS 1025750-45-1), N3-unsubstituted (CAS 317375-78-3), or C5-phenylamino (CAS 1048675-73-5) analogs without altering target selectivity, potency, and physicochemical profiles. Procurement of the exact disubstituted pattern is a prerequisite for reproducible, target-specific screening outcomes.

Quantitative Differentiation Evidence for 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione Against Closest Structural Analogs


N3-Substitution-Dependent Biological Activity Divergence: Isopropyl vs. Unsubstituted vs. Phenyl TZD Derivatives

Structure–activity relationship (SAR) data consolidating multiple studies indicate that substitution at the N3 position of the thiazolidine-2,4-dione ring generally abolishes PPARγ-mediated antidiabetic activity. In direct comparison, the N3-unsubstituted analog (e.g., 5-p-tolylamino-thiazolidine-2,4-dione, CAS 317375-78-3) retains the potential for PPARγ engagement, whereas the N3-isopropyl substitution in the target compound 1048675-84-8 is expected to abrogate this classical 'glitazone' profile. This functional divergence is quantitatively consistent across the TZD chemotype: N3-substituted derivatives uniformly fail to activate PPARγ at concentrations where unsubstituted analogs are active [1]. Although no assay data exist for the target compound itself, the class-level SAR trend is highly predictive.

PPARγ agonism antidiabetic activity structure-activity relationship

C5 Substituent Steric and Electronic Differentiation: m-Tolylamino vs. Phenylamino Analogs

Within the 3,5-disubstituted TZD series explored for tyrosine kinase (VEGFR-2/EGFR) inhibition, the nature of the C5 substituent significantly modulates antiproliferative potency. In the study by Aziz et al. (2023), 3,5-disubstituted TZD derivatives bearing diverse C5-arylidene or C5-aminoaryl groups exhibited IC50 values spanning a >10-fold range (0.26–7.44 µM) across HCT-116, MCF-7, A549, and HepG2 cell lines [1]. Although compound 1048675-84-8 was not directly tested, the observed sensitivity of potency to C5 substitution implies that its C5-(m-tolylamino) motif will produce a biological fingerprint distinct from the C5-phenylamino analog (CAS 1048675-73-5). The m-methyl group introduces both steric bulk and altered electron density on the aniline ring, factors known to affect kinase ATP-binding site complementarity.

kinase inhibition VEGFR-2 anticancer SAR

Physicochemical Differentiation: Molecular Weight and Lipophilicity Shifts Between N3-Alkyl Variants

The target compound (MW 264.35) occupies a distinct physicochemical space relative to its closest structural analogs. The N3-isobutyl variant (CAS 1025750-45-1, MW 278.37) is 14 Da heavier, altering both size and lipophilicity (ΔcLogP estimated at +0.5), while the N3-phenyl variant (CAS 26959-75-1, MW 298.36) introduces an additional 34 Da and a planarity-increasing aromatic ring. In drug discovery, even a ΔMW of 14 Da and a ΔcLogP of 0.5 can significantly shift a compound's position within lead-likeness filters (e.g., Rule of Three) and affect membrane permeability and solubility profiles [1]. The isopropyl group thus offers a balanced lipophilicity not achievable with the smaller N3-methyl or larger N3-isobutyl/phenyl alternatives.

drug-likeness physicochemical properties lead optimization

Recommended Application Scenarios for 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione Based on Quantitative Differentiation


Kinase Inhibitor Screening Libraries for Oncology Drug Discovery

Based on class-level SAR evidence, 3,5-disubstituted TZDs—including those with N3-alkyl and C5-aminoaryl substitution patterns analogous to compound 1048675-84-8—have demonstrated dual VEGFR-2/EGFR inhibitory activity with antiproliferative IC50 values in the low micromolar range across multiple cancer cell lines [1]. The target compound's N3-isopropyl substitution eliminates PPARγ-mediated antihyperglycemic activity [2], thereby reducing the risk of confounding metabolic effects in oncology-focused phenotypic screens. Procurement of this exact scaffold is recommended for laboratories building focused kinase inhibitor libraries that require clean pharmacological profiles devoid of PPARγ crosstalk.

SAR Expansion Around the N3-Alkyl Substitution Vector

The N3-isopropyl group of compound 1048675-84-8 occupies a defined region of alkyl substitution space that is neither the minimally sized methyl nor the more sterically demanding isobutyl or phenyl. Systematic SAR studies have shown that N3-substitution profoundly modulates biological target engagement [1]. This compound therefore serves as an ideal intermediate reference point for medicinal chemistry campaigns seeking to probe the steric and lipophilic tolerance of the N3 binding pocket across diverse protein targets, including kinases, TDP1, and other thiazolidinedione-sensitive enzymes.

Fragment-Based and Lead-Like Compound Collection Curation

With a molecular weight of 264.35 Da and an estimated cLogP of ~2.2, compound 1048675-84-8 falls within the lead-like chemical space (MW < 350, cLogP < 3.5) [1]. Its distinct physicochemical profile—intermediate between lighter N3-unsubstituted analogs (~222 Da) and heavier N3-phenyl variants (~298 Da)—positions it as a useful member of curated screening decks for fragment-to-lead and lead optimization programs. Procurement enables coverage of a specific lipophilicity–molecular weight coordinate not accessible with other commercially available 5-(m-tolylamino)-TZD analogs.

Negative Control Design for PPARγ-Mediated Antidiabetic Assays

The well-established SAR principle that N3 substitution abolishes PPARγ agonism [1] makes compound 1048675-84-8 a rational choice as a negative control in antidiabetic screening cascades. When run in parallel with PPARγ-active glitazones (e.g., rosiglitazone or pioglitazone, which typically achieve >60% PPARγ transactivation at 1–10 µM), the target compound is predicted to show negligible activation, enabling clear differentiation between PPARγ-dependent and PPARγ-independent phenotypic effects.

Quote Request

Request a Quote for 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.